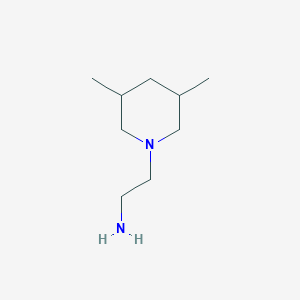

2-(3,5-Dimethylpiperidin-1-yl)ethanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-dimethylpiperidin-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-8-5-9(2)7-11(6-8)4-3-10/h8-9H,3-7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQSWLZPKSPRYJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)CCN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424405 | |

| Record name | 2-(3,5-dimethylpiperidin-1-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876716-58-4 | |

| Record name | 2-(3,5-dimethylpiperidin-1-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,5-dimethylpiperidin-1-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(3,5-Dimethylpiperidin-1-yl)ethanamine

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 2-(3,5-dimethylpiperidin-1-yl)ethanamine, a valuable diamine intermediate in pharmaceutical and materials science research. The document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed exploration of viable synthetic routes, including N-alkylation, reductive amination, and a two-step cyanoethylation-reduction pathway. Each method is discussed with a focus on the underlying chemical principles, experimental causality, and practical considerations for implementation in a laboratory setting. Detailed, step-by-step protocols, quantitative data, and visual diagrams are provided to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound

The piperidine moiety is a prevalent scaffold in a vast array of pharmaceuticals and biologically active compounds.[1][2] The introduction of a 3,5-dimethyl substitution pattern on the piperidine ring offers a unique stereochemical and lipophilic profile that can significantly influence the pharmacological properties of a molecule.[3] The target molecule, this compound, incorporates this substituted piperidine ring linked to an ethylamine side chain. This structure presents two key nucleophilic centers—the tertiary amine within the piperidine ring and the primary terminal amine—making it a versatile building block for the synthesis of more complex molecules. Its derivatives are of interest in the development of novel ligands, particularly for receptors where the specific spatial arrangement of the dimethylpiperidine moiety can enhance binding affinity and selectivity.[4]

The synthesis of 3,5-dimethylpiperidine itself is typically achieved through the catalytic hydrogenation of 3,5-dimethylpyridine (3,5-lutidine).[5] This precursor is a readily available starting material, making the subsequent elaboration to the target diamine a key focus for synthetic chemists. This guide will explore three robust and scientifically sound approaches to achieve this transformation.

Synthetic Strategies and Mechanistic Considerations

The synthesis of this compound can be approached through several strategic disconnections. The most direct methods involve the formation of the C-N bond between the 3,5-dimethylpiperidine nitrogen and the ethylamine moiety. This can be achieved via nucleophilic substitution (N-alkylation) or through the formation and subsequent reduction of an iminium ion intermediate (reductive amination). An alternative, two-step approach involves the introduction of a two-carbon unit with a masked amino group, such as a nitrile, which is then reduced to the primary amine.

Route 1: N-Alkylation of 3,5-Dimethylpiperidine with a 2-Haloethylamine

This approach is a classical and straightforward method for the formation of the N-C bond.[6] It relies on the nucleophilic character of the secondary amine of 3,5-dimethylpiperidine to displace a halide from a 2-haloethylamine derivative, such as 2-bromoethylamine hydrobromide or 2-chloroethylamine hydrochloride.[7][8]

Mechanism: The reaction proceeds via a standard SN2 mechanism. The lone pair of electrons on the nitrogen of 3,5-dimethylpiperidine attacks the electrophilic carbon of the 2-haloethylamine, displacing the halide ion. A base is required to neutralize the hydrohalic acid that is formed during the reaction, as well as to deprotonate the starting haloamine salt, to generate the free nucleophilic amine.[8]

A critical consideration in this approach is the potential for over-alkylation. The product, this compound, contains a primary amine that is also nucleophilic and can react with the 2-haloethylamine starting material. However, the secondary amine of the starting 3,5-dimethylpiperidine is generally more nucleophilic than the primary amine of the product, which can help to favor the desired mono-alkylation, especially when the stoichiometry is carefully controlled.[9]

Experimental Workflow for N-Alkylation

Caption: Workflow for N-alkylation of 3,5-dimethylpiperidine.

Route 2: Reductive Amination of 3,5-Dimethylpiperidine

Reductive amination is a powerful and widely used method for the formation of C-N bonds, offering a high degree of control and often proceeding under mild conditions.[10][11] This route involves the reaction of 3,5-dimethylpiperidine with a two-carbon carbonyl compound or its equivalent, followed by in situ reduction of the resulting iminium ion. A suitable carbonyl equivalent is aminoacetaldehyde dimethyl acetal, which can be hydrolyzed under the reaction conditions to generate the reactive aldehyde.

Mechanism: The reaction begins with the nucleophilic attack of the secondary amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. Under weakly acidic conditions, the hemiaminal dehydrates to form a transient iminium ion. A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN), then selectively reduces the iminium ion to the desired tertiary amine product.[11] These reducing agents are particularly well-suited for this transformation as they are mild enough not to reduce the starting aldehyde but are sufficiently reactive to reduce the iminium ion as it is formed.[11]

Synthetic Pathway for Reductive Amination

Caption: Reductive amination pathway.

Route 3: Cyanoethylation of 3,5-Dimethylpiperidine and Subsequent Nitrile Reduction

This two-step approach offers an alternative strategy that avoids the direct use of potentially hazardous or unstable aminoethylating agents. The first step involves a Michael addition of 3,5-dimethylpiperidine to acrylonitrile, a process known as cyanoethylation.[12] The resulting nitrile, 2-(3,5-dimethylpiperidin-1-yl)acetonitrile, can then be reduced to the target primary amine.

Mechanism:

-

Step 1: Cyanoethylation: The reaction is a conjugate addition where the nucleophilic secondary amine attacks the β-carbon of the electron-deficient alkene of acrylonitrile. This reaction is typically carried out under neat conditions or in a protic solvent and may be catalyzed by a base.

-

Step 2: Nitrile Reduction: The nitrile group of the intermediate can be reduced to a primary amine using a variety of strong reducing agents. Lithium aluminum hydride (LiAlH4) is a highly effective reagent for this transformation, proceeding via nucleophilic hydride attack on the nitrile carbon.[2][7] Alternatively, catalytic hydrogenation using a metal catalyst such as Raney nickel or palladium on carbon can also be employed, often under elevated pressure and temperature.[13]

Experimental Protocols

The following protocols are provided as detailed, step-by-step methodologies for the synthesis of this compound.

Protocol for N-Alkylation (Route 1)

Materials:

-

3,5-Dimethylpiperidine

-

2-Bromoethylamine hydrobromide

-

Potassium carbonate (K2CO3), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dimethylpiperidine (1.0 eq.), anhydrous potassium carbonate (2.5 eq.), and anhydrous DMF.

-

Stir the suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Add 2-bromoethylamine hydrobromide (1.1 eq.) portion-wise to the stirred suspension.

-

Heat the reaction mixture to 70°C and maintain for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Dilute the filtrate with water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol/ammonia gradient) to afford pure this compound.

Protocol for Reductive Amination (Route 2)

Materials:

-

3,5-Dimethylpiperidine

-

Aminoacetaldehyde dimethyl acetal

-

Sodium triacetoxyborohydride (NaBH(OAc)3)

-

1,2-Dichloroethane (DCE)

-

Acetic acid

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, add 3,5-dimethylpiperidine (1.0 eq.), aminoacetaldehyde dimethyl acetal (1.2 eq.), and 1,2-dichloroethane.

-

Add acetic acid (1.1 eq.) to the mixture and stir at room temperature for 1 hour to facilitate iminium ion formation.

-

Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the target product.

Protocol for Cyanoethylation and Nitrile Reduction (Route 3)

Step A: Synthesis of 2-(3,5-dimethylpiperidin-1-yl)acetonitrile

Materials:

-

3,5-Dimethylpiperidine

-

Acrylonitrile

-

Ethanol

Procedure:

-

In a round-bottom flask, combine 3,5-dimethylpiperidine (1.0 eq.) and acrylonitrile (1.2 eq.) in ethanol.

-

Stir the mixture at room temperature for 24 hours.

-

Monitor the reaction by GC-MS.

-

Upon completion, remove the solvent and excess acrylonitrile under reduced pressure to yield the crude nitrile intermediate, which can often be used in the next step without further purification.

Step B: Reduction of 2-(3,5-dimethylpiperidin-1-yl)acetonitrile

Materials:

-

2-(3,5-dimethylpiperidin-1-yl)acetonitrile (from Step A)

-

Lithium aluminum hydride (LiAlH4)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Water

-

15% Aqueous sodium hydroxide (NaOH)

Procedure:

-

To a dry three-necked flask equipped with a dropping funnel, reflux condenser, and magnetic stir bar, add a suspension of LiAlH4 (2.0 eq.) in anhydrous diethyl ether under an inert atmosphere.

-

Cool the suspension to 0°C in an ice bath.

-

Add a solution of 2-(3,5-dimethylpiperidin-1-yl)acetonitrile (1.0 eq.) in anhydrous diethyl ether dropwise via the dropping funnel.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Cool the reaction mixture to 0°C and quench by the sequential, dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH4 in grams (Fieser workup).

-

Stir the resulting granular precipitate vigorously for 1 hour.

-

Filter the solid and wash thoroughly with diethyl ether.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude this compound.

-

Purify by distillation or column chromatography as needed.

Data Presentation

| Parameter | Route 1: N-Alkylation | Route 2: Reductive Amination | Route 3: Cyanoethylation-Reduction |

| Starting Materials | 3,5-Dimethylpiperidine, 2-Bromoethylamine hydrobromide | 3,5-Dimethylpiperidine, Aminoacetaldehyde dimethyl acetal | 3,5-Dimethylpiperidine, Acrylonitrile |

| Key Reagents | K2CO3, DMF | NaBH(OAc)3, Acetic Acid, DCE | LiAlH4, Diethyl Ether |

| Reaction Temperature | 70°C | Room Temperature | Room Temperature to Reflux |

| Reaction Time | 12-16 hours | 12-24 hours | 24 hours (Step A), 4 hours (Step B) |

| Typical Yield | Moderate to Good | Good to Excellent | Good (over two steps) |

| Key Advantages | Direct, one-step process | Mild conditions, high selectivity | Avoids haloamine reagents |

| Key Challenges | Potential for over-alkylation | Requires anhydrous conditions | Use of highly reactive LiAlH4 |

Conclusion

This guide has detailed three distinct and effective synthetic routes for the preparation of this compound. The choice of a particular method will depend on factors such as the availability of starting materials and reagents, the desired scale of the reaction, and the specific equipment and safety protocols available in the laboratory.

-

N-Alkylation offers the most direct approach, though careful control of stoichiometry is necessary to minimize side products.

-

Reductive Amination is a highly reliable and selective method that proceeds under mild conditions, making it an attractive option for many applications.

-

The Cyanoethylation-Reduction sequence provides a robust alternative, particularly when direct alkylating agents are to be avoided, though it involves an additional synthetic step and the use of a potent reducing agent.

Each of these methodologies provides a viable pathway to this important synthetic intermediate, empowering researchers and drug development professionals with the tools to incorporate the unique 3,5-dimethylpiperidine scaffold into novel molecular architectures.

References

- JoVE. (2025). Nitriles to Amines: LiAlH4 Reduction.

- BenchChem. (n.d.). 2-Chloroethylamine Hydrochloride | Alkylating Agent.

- Wünsch, B., et al. (2022).

- Wünsch, B., et al. (2022).

- BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation using 2-Bromoethylamine Hydrobromide.

- Wikipedia. (n.d.). Nitrile.

- Google Patents. (n.d.). Process for the preparation of amines by catalytic hydrogenation of nitriles.

- Wikipedia. (n.d.). Reductive amination.

- PubMed. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ 1 Receptor Ligands with Antiproliferative Properties.

- ResearchGate. (2017). Procedure for N-alkylation of Piperidine?

- ResearchGate. (2013). Michael addition of phenylacetonitrile to the acrylonitrile group leading to diphenylpentanedinitrile. Structural.

- TUODA. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis.

- ODU Digital Commons. (n.d.). The Regioselective 3-Alkylation of Piperidine.

- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).

- Sigma-Aldrich. (n.d.). 2-(1-Piperazinyl)ethylamine for synthesis.

- National Institutes of Health. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.

- Royal Society of Chemistry. (n.d.). Secondary amines as coupling partners in direct catalytic asymmetric reductive amination.

- National Institutes of Health. (n.d.). Reductive aminations by imine reductases: from milligrams to tons.

- ResearchGate. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Synthesis of 3,5-Dimethylpiperidine.

- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.

- Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!).

Sources

- 1. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. PubChemLite - 2-(3,5-dimethylpiperidin-1-yl)acetonitrile (C9H16N2) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. Detection of pseudouridine and other modifications in tRNA by cyanoethylation and MALDI mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Studies on the hydrogenation of aminonitriles. 8. Catalytical hydrogenation of N-(2-cyanoethyl)-amides of carboxylic acids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. scite.ai [scite.ai]

- 9. researchgate.net [researchgate.net]

- 10. US4739120A - Process for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]

- 11. chemscene.com [chemscene.com]

- 12. researchgate.net [researchgate.net]

- 13. Nitrile - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Chemical Properties of 2-(3,5-Dimethylpiperidin-1-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 2-(3,5-Dimethylpiperidin-1-yl)ethanamine. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates information on closely related analogues and general methodologies relevant to substituted piperidine ethanamines. It serves as a valuable resource for researchers and drug development professionals interested in the potential applications of this and similar molecules. The piperidine moiety is a crucial scaffold in medicinal chemistry, and understanding the nuances of its substituted derivatives is paramount for the design of novel therapeutics.[1]

Introduction: The Significance of Substituted Piperidines in Drug Discovery

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, valued for its favorable pharmacokinetic properties, including high aqueous solubility and metabolic stability.[1] Its derivatives have demonstrated a wide range of biological activities, finding applications as analgesics, antipsychotics, antihistamines, and anticancer agents. The strategic placement of substituents on the piperidine ring allows for the fine-tuning of a molecule's pharmacological profile, influencing its binding affinity to biological targets, as well as its absorption, distribution, metabolism, and excretion (ADME) properties.

The subject of this guide, this compound (CAS No. 876716-58-4), combines the piperidine scaffold with an ethanamine side chain, a common feature in many biologically active compounds that interact with aminergic receptors. The dimethyl substitution at the 3 and 5 positions of the piperidine ring introduces specific stereochemical and conformational constraints that can significantly impact its interaction with target proteins.

Physicochemical Properties and Characterization

While specific, experimentally determined data for this compound are not widely published, we can infer its general properties based on its structure and data from analogous compounds.

Table 1: Predicted and Analogous Physicochemical Properties

| Property | Predicted/Analogous Value | Reference/Basis |

| Molecular Formula | C₉H₂₀N₂ | PubChem CID: 6484177[2] |

| Molecular Weight | 156.27 g/mol | PubChem CID: 6484177[2] |

| Appearance | Likely a clear, colorless to pale yellow liquid | Based on similar alkylated diamines |

| Boiling Point | Estimated to be in the range of 190-220 °C | Extrapolated from similar piperidine ethanamines |

| Solubility | Expected to be soluble in water and common organic solvents | Presence of two amine groups |

| pKa | Estimated pKa₁ ~8-9 (piperidine N), pKa₂ ~10-11 (primary amine N) | Based on similar aliphatic amines |

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound would rely on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of diastereomers (cis and trans isomers) arising from the 3,5-dimethyl substitution. Key signals would include:

-

Multiplets in the aliphatic region (δ 1.0-3.5 ppm) corresponding to the piperidine ring protons and the ethanamine side chain.

-

Doublets for the two methyl groups, with their chemical shifts and coupling constants providing information about their relative stereochemistry.

-

A broad singlet for the primary amine (-NH₂) protons.

-

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the nine carbon atoms. The chemical shifts of the methyl carbons and the piperidine ring carbons would further help in assigning the stereochemistry. For ethylamine, the chemical shifts are approximately δ 18 ppm (-CH₃) and δ 40 ppm (-CH₂-).[3]

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum would be characterized by N-H stretching vibrations of the primary amine in the region of 3300-3500 cm⁻¹.

-

C-H stretching vibrations of the alkyl groups would appear just below 3000 cm⁻¹.

-

N-H bending vibrations would be observed around 1600 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Electron ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 156.

-

Common fragmentation patterns for such amines would involve the loss of the ethylamine side chain or fragmentation of the piperidine ring.

-

Synthesis Strategies

The synthesis of this compound can be approached through several established methods for the N-alkylation of piperidines. A common and effective strategy involves a two-step process:

-

N-alkylation of 3,5-dimethylpiperidine with a protected 2-carbon electrophile.

-

Deprotection and conversion to the primary amine.

A plausible synthetic route is outlined below:

General Synthetic Workflow

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile

-

To a solution of 3,5-dimethylpiperidine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

-

To this stirred suspension, add 2-bromoacetonitrile (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 2-(3,5-dimethylpiperidin-1-yl)acetonitrile.

Step 2: Reduction to this compound

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of 2-(3,5-dimethylpiperidin-1-yl)acetonitrile (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

-

Filter the resulting precipitate and wash it thoroughly with THF or diethyl ether.

-

Combine the organic filtrates and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude this compound.

-

Purify the product by vacuum distillation to yield the final compound.

Reactivity and Potential for Derivatization

The chemical reactivity of this compound is dominated by its two nitrogen atoms: the tertiary amine of the piperidine ring and the primary amine of the ethanamine side chain.

-

Primary Amine: The primary amine is the more reactive nucleophile and can undergo a variety of reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.

-

Schiff Base Formation: Condensation with aldehydes or ketones to form imines.

-

-

Tertiary Amine: The tertiary amine of the piperidine ring is less nucleophilic but can still undergo:

-

Quaternization: Reaction with alkyl halides to form quaternary ammonium salts.

-

Oxidation: Reaction with oxidizing agents to form N-oxides.

-

This dual reactivity makes this compound a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

Analytical Methodologies

The analysis of this compound and its derivatives can be accomplished using standard chromatographic and spectroscopic techniques.

Chromatographic Methods

-

Gas Chromatography (GC): Due to its volatility, GC is a suitable technique for the analysis of this compound. A GC system equipped with a flame ionization detector (FID) or a mass spectrometer (MS) can be used for purity determination and identification. A capillary column with a polar stationary phase is recommended for good peak shape and resolution of amines.[2][4]

-

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for the analysis of non-volatile derivatives or for monitoring reaction progress. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. UV detection may be challenging due to the lack of a strong chromophore, but derivatization or the use of an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS) can overcome this limitation.

Analytical Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. researchgate.net [researchgate.net]

Spectroscopic Analysis of 2-(3,5-Dimethylpiperidin-1-yl)ethanamine: A Predictive and Methodological Guide

Abstract

This technical guide addresses the spectroscopic characterization of 2-(3,5-Dimethylpiperidin-1-yl)ethanamine. A comprehensive search of scientific literature and chemical databases reveals a notable absence of published experimental spectroscopic data (NMR, IR, MS) for this specific compound. Consequently, this document adopts a dual approach to serve the needs of researchers, scientists, and drug development professionals. Firstly, it provides a robust, theory-driven prediction of the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. These predictions are grounded in fundamental principles of spectroscopy and are supported by comparative data from structurally analogous compounds. Secondly, it furnishes detailed, field-proven experimental protocols for acquiring high-quality spectroscopic data for this class of molecules. This guide is designed to be a foundational resource for researchers synthesizing or working with this compound, enabling them to anticipate spectral features and effectively validate their experimental findings.

Introduction and Structural Framework

This compound is a disubstituted piperidine derivative featuring a primary amine. The piperidine ring, with its two methyl groups at the 3- and 5-positions, can exist as cis and trans diastereomers, which would be distinguishable by spectroscopy, particularly NMR. The ethylamine substituent attached to the piperidine nitrogen introduces additional structural complexity and spectroscopic signatures. Given the lack of empirical data, this guide will focus on the analysis of the general structure, assuming a mixture of diastereomers where relevant.

The structural features key to spectroscopic analysis are:

-

A primary amine (-NH₂): This group will exhibit characteristic stretches and bends in IR spectroscopy and its protons are exchangeable in NMR.

-

A tertiary amine (the piperidine nitrogen): This influences the electronic environment of adjacent carbons and protons.

-

An aliphatic piperidine ring: The chair conformation and the presence of methyl substituents will create distinct proton and carbon environments.

-

An ethyl bridge: Connecting the primary and tertiary amine functionalities.

Below is the chemical structure with a numbering system that will be used for the assignment of predicted spectroscopic signals.

Caption: Molecular structure of this compound.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. The presence of stereoisomers (cis and trans) would likely result in a more complex spectrum than the simplified prediction below, with separate signals for each isomer.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum in a solvent like CDCl₃ would show signals corresponding to each unique proton environment.

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Justification & Notes |

| H-9, H-10 (CH₃) | 0.8 - 1.0 | Doublet (d) | 6H | Aliphatic methyl groups coupled to the methine protons (H-3, H-5). |

| H-4 (CH₂) | 1.1 - 1.8 | Multiplet (m) | 2H | Piperidine ring protons. The axial and equatorial protons would likely be non-equivalent. |

| H-3, H-5 (CH) | 1.8 - 2.2 | Multiplet (m) | 2H | Methine protons on the piperidine ring, adjacent to methyl groups. |

| H-2, H-6 (CH₂) | 2.0 - 2.8 | Multiplet (m) | 4H | Protons on carbons adjacent to the piperidine nitrogen (N1). |

| H-7 (CH₂) | 2.4 - 2.6 | Triplet (t) | 2H | Ethyl bridge protons adjacent to the piperidine nitrogen. |

| H-8 (CH₂) | 2.7 - 2.9 | Triplet (t) | 2H | Ethyl bridge protons adjacent to the primary amine. |

| H-11 (-NH₂) | 1.0 - 2.5 | Broad Singlet (br s) | 2H | Primary amine protons. Signal is often broad and its chemical shift is concentration-dependent. Can be exchanged with D₂O. |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will show distinct signals for each carbon atom. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the degree of substitution.

| Assignment | Predicted δ (ppm) | Justification & Notes |

| C-9, C-10 (CH₃) | 18 - 25 | Standard aliphatic methyl carbons. |

| C-4 (CH₂) | 30 - 40 | Aliphatic carbon within the piperidine ring. |

| C-3, C-5 (CH) | 35 - 45 | Methine carbons in the piperidine ring. |

| C-2, C-6 (CH₂) | 55 - 65 | Carbons alpha to the tertiary piperidine nitrogen are significantly deshielded. |

| C-8 (CH₂) | 40 - 50 | Carbon alpha to the primary amine. |

| C-7 (CH₂) | 50 - 60 | Carbon alpha to the tertiary piperidine nitrogen. |

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum is typically recorded on a neat liquid film or as a KBr pellet.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Notes |

| 3300 - 3500 | N-H Stretch | Primary Amine (-NH₂) | A characteristic pair of bands for the symmetric and asymmetric stretching of the primary amine. |

| 2850 - 3000 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) | Strong, sharp absorptions typical for saturated hydrocarbons. |

| 1590 - 1650 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | A moderately strong absorption. |

| 1450 - 1470 | C-H Bend | Aliphatic (CH₂) | Scissoring and bending vibrations. |

| 1370 - 1380 | C-H Bend | Methyl (CH₃) | Characteristic bending vibration. |

| 1000 - 1250 | C-N Stretch | Aliphatic Amine | Generally a medium to weak absorption. |

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Under Electron Ionization (EI), amines undergo characteristic fragmentation, primarily through alpha-cleavage.

-

Molecular Ion (M⁺): The predicted molecular weight is 170.31 g/mol . The molecular ion peak at m/z = 170 should be observable, though it may be weak due to extensive fragmentation.

-

Major Fragmentation Pathways: The most favorable fragmentation is the cleavage of the C-C bond alpha to a nitrogen atom, which stabilizes the resulting cation.

Caption: Standard workflow for NMR data acquisition.

FT-IR Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol).

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of the liquid sample directly onto the center of the crystal.

-

-

Data Acquisition:

-

Acquire the sample spectrum. A typical acquisition consists of 16-32 scans at a resolution of 4 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing:

-

Perform a baseline correction if necessary.

-

Label the major absorption peaks with their wavenumbers (cm⁻¹).

-

Mass Spectrometry (EI-MS) Protocol

-

Sample Introduction (Direct Insertion Probe):

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

Apply a small aliquot of the solution to the tip of the direct insertion probe and allow the solvent to evaporate.

-

-

Instrument Setup:

-

Set the ion source to Electron Ionization (EI) mode.

-

Use a standard electron energy of 70 eV.

-

Set the mass analyzer (e.g., a quadrupole) to scan a relevant mass range (e.g., m/z 30-300).

-

Heat the ion source to an appropriate temperature (e.g., 200-250 °C) to ensure sample volatilization.

-

-

Data Acquisition:

-

Insert the probe into the mass spectrometer.

-

Gradually heat the probe to volatilize the sample into the ion source.

-

Acquire mass spectra continuously as the sample evaporates.

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern and propose structures for the major fragment ions.

-

Compare the observed spectrum to spectral libraries if available.

-

Conclusion

While experimental data for this compound remains elusive in the public domain, this guide provides a scientifically grounded framework for its spectroscopic characterization. The predicted NMR, IR, and MS data offer a valuable reference for researchers, enabling the preliminary identification and structural verification of this compound. The detailed protocols provided herein offer a clear and effective methodology for obtaining high-quality experimental data, which can then be used to validate and refine the theoretical predictions presented. It is our hope that this guide will facilitate future research involving this and related N-substituted piperidine derivatives.

References

Note: As no direct data was found for the target compound, this reference list includes sources for general spectroscopic principles and data for analogous structures which informed the predictive analysis.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer.

An In-depth Technical Guide to 2-(3,5-Dimethylpiperidin-1-yl)ethanamine: Synthesis, Properties, and Potential Applications

Introduction

2-(3,5-Dimethylpiperidin-1-yl)ethanamine is a disubstituted piperidine derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a tertiary amine within the piperidine ring and a primary amine on the ethyl side chain, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed proposed synthesis protocol based on established chemical principles, and a discussion of its potential applications in research and development.

Chemical and Physical Properties

This compound, identified by the CAS number 876716-58-4, is a diamine with the molecular formula C9H20N2 and a molecular weight of 156.27 g/mol .[1] While extensive experimental data is not widely published, its properties can be predicted based on its structure and data from chemical databases.

| Property | Value | Source |

| Molecular Formula | C9H20N2 | PubChem[1] |

| Molecular Weight | 156.27 g/mol | PubChem[1] |

| Boiling Point (Predicted) | 208.1±8.0 °C | ChemicalBook[2] |

| Density (Predicted) | 0.874±0.06 g/cm3 | ChemicalBook[2] |

| pKa (Predicted) | 10.21±0.10 | ChemicalBook[2] |

Safety and Handling: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as causing severe skin burns and eye damage, and it may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Proposed Synthesis Pathways

While specific literature detailing the synthesis of this compound is scarce, two primary synthetic routes can be proposed based on well-established organic chemistry reactions: reductive amination and direct alkylation.

Pathway 1: Reductive Amination (Proposed)

Reductive amination is a highly efficient method for forming carbon-nitrogen bonds and is a cornerstone of amine synthesis.[3][4] This proposed pathway involves the reaction of 3,5-dimethylpiperidine with a protected aminoacetaldehyde equivalent, followed by reduction of the intermediate imine. A more practical approach in a laboratory setting would be the reductive amination of 3,5-dimethylpiperidine with a protected 2-aminoacetaldehyde, such as N-(2,2-dimethoxyethyl)acetamide, followed by deprotection. A more direct, albeit potentially less selective, method involves the reaction with aminoacetaldehyde itself.

Proposed Experimental Protocol: Reductive Amination

This protocol describes a two-step process starting with the reductive amination of 3,5-dimethylpiperidine with 2-aminoacetaldehyde dimethyl acetal, followed by deprotection to yield the final product.

Step 1: Synthesis of N,N-dimethyl-1-(3,5-dimethylpiperidin-1-yl)ethan-1-amine

-

Reaction Setup: To a solution of 3,5-dimethylpiperidine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 2-aminoacetaldehyde dimethyl acetal (1.1 equivalents).

-

Formation of the Intermediate: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine or aminal intermediate.

-

Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.2-1.5 equivalents) portion-wise to the reaction mixture.[5] The use of NaBH(OAc)3 is advantageous as it is a mild and selective reducing agent for imines in the presence of other functional groups.[3]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the protected diamine.

Step 2: Deprotection of the Acetal

-

Acidic Hydrolysis: Dissolve the product from Step 1 in a mixture of an organic solvent (e.g., acetone) and aqueous acid (e.g., 1 M HCl).

-

Reaction: Stir the mixture at room temperature until the deprotection is complete, as monitored by TLC or LC-MS.

-

Neutralization and Extraction: Neutralize the reaction mixture with a base (e.g., NaOH) and extract the product with an organic solvent.

-

Final Purification: Dry the combined organic extracts, concentrate, and purify the final product, this compound, by distillation or chromatography.

Causality Behind Experimental Choices:

-

Solvent: Dichloromethane or 1,2-dichloroethane are good choices for reductive amination as they are relatively non-polar and aprotic, which prevents unwanted side reactions with the reducing agent.

-

Reducing Agent: Sodium triacetoxyborohydride is chosen for its mildness and selectivity for imines over carbonyl groups, which is crucial if the aldehyde starting material is not fully consumed during imine formation.[3]

-

Protecting Group: The use of an acetal for the aldehyde functionality of the 2-aminoacetaldehyde prevents self-polymerization and other side reactions.

Diagram of Proposed Reductive Amination Pathway:

Caption: Proposed two-step synthesis of this compound via reductive amination.

Pathway 2: Direct Alkylation (Proposed)

A more direct approach is the N-alkylation of 3,5-dimethylpiperidine with a 2-haloethylamine, such as 2-chloroethylamine or 2-bromoethylamine. This method is straightforward but can be prone to over-alkylation, leading to the formation of quaternary ammonium salts.

Proposed Experimental Protocol: Direct Alkylation

-

Reaction Setup: In a round-bottom flask, dissolve 3,5-dimethylpiperidine (1.0 equivalent) in a polar aprotic solvent like acetonitrile or N,N-dimethylformamide (DMF).

-

Addition of Reagents: Add a non-nucleophilic base, such as potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents), to the solution. This is to neutralize the hydrogen halide formed during the reaction.

-

Alkylation: Add 2-chloroethylamine hydrochloride (1.1 equivalents) to the mixture. The hydrochloride salt is often more stable and easier to handle than the free base.

-

Heating: Heat the reaction mixture to a temperature between 60-80 °C and monitor its progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in water and adjust the pH to be basic. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers, concentrate, and purify the product by distillation or column chromatography.

Causality Behind Experimental Choices:

-

Base: A non-nucleophilic base is used to prevent it from competing with the piperidine in the alkylation reaction.

-

Solvent: Polar aprotic solvents are preferred as they can dissolve the reactants and facilitate the SN2 reaction mechanism.

-

Temperature: Heating is often necessary to drive the alkylation reaction to completion in a reasonable timeframe.

Diagram of Proposed Direct Alkylation Pathway:

Caption: Proposed one-step synthesis of this compound via direct alkylation.

Potential Applications and Future Directions

While specific biological activities of this compound have not been extensively reported, the piperidine moiety is a common scaffold in many biologically active compounds. Piperidine derivatives have shown a wide range of pharmacological activities, including antimycotic and antimicrobial properties.[6][7]

The presence of two amine groups with different reactivities (tertiary and primary) makes this molecule a valuable intermediate for:

-

Drug Discovery: It can be used as a building block to synthesize more complex molecules with potential therapeutic applications. The primary amine can be further functionalized to introduce various pharmacophores.

-

Ligand Synthesis: The diamine structure is suitable for the synthesis of chelating ligands for metal complexes, which can have applications in catalysis or as imaging agents.

-

Materials Science: It could be used as a monomer or cross-linking agent in the synthesis of polymers and other advanced materials.

Further research is needed to fully elucidate the biological and chemical properties of this compound. Screening for various biological activities, such as antimicrobial, antifungal, and anticancer effects, could reveal potential therapeutic applications. Additionally, exploring its use as a scaffold in combinatorial chemistry could lead to the discovery of novel compounds with interesting properties.

Conclusion

This compound is a chemical compound with potential for a variety of applications, particularly in the fields of medicinal chemistry and materials science. Although detailed information in the scientific literature is limited, its synthesis can be readily achieved through established methods such as reductive amination and direct alkylation. This guide provides a foundational understanding of this molecule, offering detailed, albeit proposed, synthetic protocols and highlighting areas for future research. The versatility of its structure suggests that this compound could be a valuable tool for researchers and scientists in the development of new drugs and materials.

References

-

Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. (n.d.). Retrieved from [Link]

-

Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. (n.d.). Retrieved from [Link]

-

Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. (2025). TUODA. Retrieved from [Link]

-

2-(3,5-Dimethylpiperidin-1-yl)ethan-1-amine. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis of 2-ethyl-3,5-dimethylpyridine by heterocyclization of allylamine, cyclopropylamine, and diallylamine in the presence of palladium complexes. (2008). ResearchGate. Retrieved from [Link]

-

The Regioselective 3-Alkylation of Piperidine. (n.d.). ODU Digital Commons. Retrieved from [Link]

-

Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]

-

Continuous reductive amination process for the synthesis of the target tertiary amine 1. (n.d.). ResearchGate. Retrieved from [Link]

-

Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors. (2022). PubMed. Retrieved from [Link]

-

Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase. (n.d.). PubMed Central. Retrieved from [Link]

-

Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023). MDPI. Retrieved from [Link]

-

Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. (2020). PubMed. Retrieved from [Link]

-

Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. (n.d.). PubMed Central. Retrieved from [Link]

-

Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. (2023). MDPI. Retrieved from [Link]

-

Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2025). PubMed Central. Retrieved from [Link]

-

[Synthesis and pharmacodynamic activity of 2-(3-(2-phenylethyl)benzofuran-2-yl)-N-propyl-ethanamine]. (1995). PubMed. Retrieved from [Link]

Sources

- 1. 2-(3,5-Dimethylpiperidin-1-yl)ethan-1-amine | C9H20N2 | CID 6484177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 876716-58-4 [amp.chemicalbook.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. rsc.org [rsc.org]

- 6. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Analogs and Derivatives of 2-(Piperidin-1-yl)ethanamine: Synthesis, Structure-Activity Relationships, and Therapeutic Potential

This guide provides a comprehensive technical overview of the analogs and derivatives of the 2-(piperidin-1-yl)ethanamine scaffold. Recognizing the specialized interest in substitutions on the piperidine ring, this document will also address the synthetic nuances and pharmacological implications of modifications such as the 3,5-dimethyl substitution, as exemplified by 2-(3,5-dimethylpiperidin-1-yl)ethanamine. We will delve into the synthetic strategies, explore the intricate structure-activity relationships (SAR), and discuss the therapeutic promise of these compounds, which have shown significant activity at various biological targets.

Introduction: The 2-(Piperidin-1-yl)ethanamine Scaffold

The 2-(piperidin-1-yl)ethanamine core is a privileged scaffold in medicinal chemistry. Its structure, featuring a basic piperidine ring linked to an ethylamine side chain, provides a versatile framework for the development of a wide range of pharmacologically active agents.[1][2][3] The piperidine moiety can interact with hydrophobic pockets in biological targets, while the ethylamine portion can engage in hydrogen bonding and ionic interactions.[4][5]

The versatility of this scaffold allows for systematic modifications at several key positions:

-

The Piperidine Ring: Substitution on the carbon atoms of the piperidine ring, such as with methyl groups at the 3 and 5 positions, can significantly influence the compound's conformation, lipophilicity, and metabolic stability. This, in turn, can modulate its binding affinity and selectivity for its biological target.

-

The Piperidine Nitrogen: The nitrogen atom of the piperidine ring is a key site for derivatization, often with alkyl or aryl groups, which can profoundly impact the compound's pharmacological profile.[6][7]

-

The Ethanamine Side Chain: The ethylamine side chain can be extended, constrained, or functionalized to fine-tune the compound's interaction with its target.

This guide will explore how these modifications have been exploited to develop potent and selective ligands for various receptors and enzymes, with a particular focus on their potential as therapeutic agents.

Synthetic Strategies for 2-(Piperidin-1-yl)ethanamine Derivatives

The synthesis of 2-(piperidin-1-yl)ethanamine derivatives can be achieved through several established synthetic routes. The choice of method often depends on the desired substitutions on the piperidine ring and the ethylamine side chain.

Reductive Amination

A common and versatile method for the synthesis of these compounds is the reductive amination of a suitable piperidine derivative with an aminoacetaldehyde equivalent.[8] This approach is particularly useful for introducing substituents on the piperidine ring.

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the synthesis of the title compound via reductive amination.

Materials:

-

cis-3,5-Dimethylpiperidine

-

2-Chloroacetonitrile

-

Sodium carbonate

-

Potassium iodide

-

Acetonitrile

-

Lithium aluminum hydride (LAH)

-

Anhydrous diethyl ether

-

Hydrochloric acid (for salt formation)

-

Sodium sulfate (anhydrous)

Procedure:

-

N-Alkylation: To a solution of cis-3,5-dimethylpiperidine (1.0 eq) in acetonitrile, add sodium carbonate (2.0 eq) and a catalytic amount of potassium iodide. To this suspension, add 2-chloroacetonitrile (1.1 eq) dropwise at room temperature. The reaction mixture is then heated to reflux for 12 hours. After cooling to room temperature, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The resulting crude 2-(3,5-dimethylpiperidin-1-yl)acetonitrile is used in the next step without further purification.

-

Nitrile Reduction: In a separate flask, a suspension of LAH (2.0 eq) in anhydrous diethyl ether is prepared under an inert atmosphere. The crude 2-(3,5-dimethylpiperidin-1-yl)acetonitrile, dissolved in anhydrous diethyl ether, is added dropwise to the LAH suspension at 0°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours.

-

Work-up: The reaction is carefully quenched by the sequential addition of water and 15% aqueous sodium hydroxide. The resulting precipitate is filtered off and washed with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification and Salt Formation: The crude product can be purified by distillation or column chromatography. For easier handling and storage, the free base can be converted to its hydrochloride salt by dissolving it in diethyl ether and adding a solution of hydrochloric acid in ether. The resulting precipitate is collected by filtration, washed with cold ether, and dried under vacuum.

Causality Behind Experimental Choices:

-

The use of a phase-transfer catalyst like potassium iodide in the N-alkylation step accelerates the reaction between the piperidine and the chloroacetonitrile.

-

LAH is a powerful reducing agent capable of converting the nitrile group to a primary amine. The reaction is performed in an anhydrous solvent to prevent the decomposition of the LAH.

-

The careful quenching of the reaction is crucial for safety and to ensure the formation of a granular precipitate that is easy to filter.

General Synthetic Pathway for 2-(Piperidin-1-yl)ethanamine Derivatives

Caption: General synthetic scheme for 2-(piperidin-1-yl)ethanamine derivatives.

Analogs and Derivatives Targeting the σ1 Receptor

A significant number of 2-(piperidin-1-yl)ethanamine derivatives have been investigated as ligands for the σ1 receptor, a unique intracellular chaperone protein implicated in a variety of cellular functions and pathological conditions, including cancer and neurodegenerative diseases.[4][5]

Structure-Activity Relationships (SAR)

The affinity and selectivity of these compounds for the σ1 receptor are highly dependent on the substitution pattern.

-

N-Substitution on the Piperidine Ring: Introduction of a methyl group on the piperidine nitrogen has been shown to significantly increase σ1 receptor affinity and selectivity over the σ2 subtype.[4][5] In contrast, larger substituents or the absence of a substituent generally leads to lower affinity.[4][5]

-

Substitution on the Piperidine Ring: The presence of substituents on the carbon framework of the piperidine ring, such as the 3,5-dimethyl groups, can influence the conformational preferences of the ring and its interaction with the receptor's binding pocket. While specific data on the 3,5-dimethyl analog is limited, related studies on substituted piperidines suggest that such modifications can fine-tune the ligand's affinity and selectivity.

-

Modifications of the Ethanamine Moiety: The amine at the end of the ethylamine chain is crucial for activity. Derivatization of this amine, for example, with benzyl or cyclohexylmethyl groups, can lead to potent σ1 ligands.[4][5]

SAR Summary for σ1 Receptor Ligands

Caption: Key structural features influencing σ1 receptor affinity.

Antiproliferative Activity

Several 4-(2-aminoethyl)piperidine derivatives have demonstrated significant antiproliferative effects in various cancer cell lines.[4][5] This activity is often correlated with their high affinity for the σ1 receptor. For instance, certain 1-methylpiperidine derivatives have shown stronger antiproliferative effects on human prostate cancer cells than established σ1 ligands.[4]

Derivatives as Nociceptin Opioid Receptor (NOP) Ligands

The 2-(piperidin-1-yl)ethanamine scaffold has also been explored for the development of ligands for the nociceptin opioid receptor (NOP), a target for the treatment of pain, anxiety, and other CNS disorders.

Structure-Activity Relationships (SAR)

In this class of compounds, the piperidine ring is often attached to an indole moiety. The position of this attachment has a profound effect on the pharmacological profile.

-

2-Substituted vs. 3-Substituted Indoles: 2-Substituted N-piperidinyl indoles generally exhibit higher potency at the NOP receptor and act as full agonists, whereas the corresponding 3-substituted analogs are often partial agonists.[6]

-

Opioid Receptor Selectivity: The substitution pattern also influences selectivity for other opioid receptors, such as the mu-opioid receptor (MOP). 2-Substituted indoles tend to have higher MOP affinity compared to their 3-substituted counterparts.[6]

Biological Evaluation: Radioligand Binding Assay

A fundamental technique for characterizing the affinity of a novel compound for its target receptor is the radioligand binding assay.

Experimental Protocol: σ1 Receptor Radioligand Binding Assay

This protocol outlines a standard procedure for determining the binding affinity of test compounds for the σ1 receptor.

Materials:

-

Membrane homogenates from cells expressing the human σ1 receptor

-

-pentazocine (radioligand)

-

Haloperidol (non-specific binding control)

-

Test compounds

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Assay Setup: In a 96-well microplate, add the assay buffer, the cell membrane homogenate, and the test compound at various concentrations.

-

Radioligand Addition: Add -pentazocine to each well at a concentration close to its Kd value. For the determination of non-specific binding, add a high concentration of haloperidol.

-

Incubation: Incubate the plates at room temperature for a specified time (e.g., 120 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand. Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) of the test compound is then determined by fitting the data to a one-site competition binding model using appropriate software (e.g., GraphPad Prism).

Self-Validating System:

-

The inclusion of a known high-affinity ligand (haloperidol) for determining non-specific binding ensures the accuracy of the specific binding calculation.

-

Running the assay with a known reference compound allows for the validation of the experimental setup and procedure.

Workflow for Radioligand Binding Assay

Caption: Step-by-step workflow for a radioligand binding assay.

Quantitative Data Summary

The following table summarizes the biological activity of representative 2-(piperidin-1-yl)ethanamine derivatives.

| Compound ID | Structure | Target | Ki (nM) | Reference |

| 1 | 2-(4-Benzyl-piperidin-1-yl)-N-methyl-acetamide | σ1 Receptor | 0.8 | [4] |

| 2 | 1'-Benzyl-4-phenyl-1,4'-bipiperidine | σ1 Receptor | 0.61 | [5] |

| 3 | 2-(4-(N-benzyl-N-methylamino)piperidin-1-yl)ethanamine | σ1 Receptor | 1.5 | [4] |

| 4 | 2-(4-(cyclohexylmethylamino)piperidin-1-yl)ethanamine | σ1 Receptor | 0.9 | [4] |

Conclusion and Future Directions

The 2-(piperidin-1-yl)ethanamine scaffold remains a highly valuable starting point for the design and discovery of novel therapeutic agents. The synthetic accessibility and the numerous points for diversification make it an attractive framework for medicinal chemists. The exploration of derivatives targeting the σ1 and NOP receptors has yielded promising lead compounds with potent and selective activities.

Future research in this area will likely focus on:

-

Fine-tuning the SAR: A more systematic exploration of substitutions on the piperidine ring, including chiral derivatives of 3,5-dimethylpiperidine, could lead to compounds with improved affinity, selectivity, and pharmacokinetic properties.

-

Exploring New Therapeutic Targets: The versatility of the scaffold suggests that its derivatives may be active at other biological targets. High-throughput screening of compound libraries based on this core structure could uncover novel therapeutic applications.

-

In Vivo Studies: Promising lead compounds identified through in vitro studies will require thorough evaluation in animal models of disease to assess their efficacy, safety, and pharmacokinetic profiles.

The continued investigation of 2-(piperidin-1-yl)ethanamine analogs and derivatives holds significant promise for the development of new medicines to address unmet medical needs.

References

- Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. (URL: Not available)

-

General strategy for the synthesis of piperidine derivatives. (URL: [Link])

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

-

Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (URL: [Link])

-

Structure–activity relationship of piperidine derivatives with... (URL: [Link])

-

Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. (URL: [Link])

-

Synthesis and Structure-Activity Relationships of N-substituted Spiropiperidines as Nociceptin Receptor Ligands: Part 2. (URL: [Link])

- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (URL: Not available)

-

Pharmacological Applications of Piperidine Derivatives. (URL: [Link])

-

Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (URL: [Link])

-

Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. (URL: [Link])

-

Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. (URL: [Link])

-

Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (URL: [Link])

-

2-(Piperidin-1-yl)ethan-1-amine. (URL: [Link])

-

Synthesis and biological evaluation of 2,3,5-substituted[4][6][9]thiadiazoles as allosteric modulators of adenosine receptors. (URL: [Link])

-

N-(2-(piperazin-1-yl)ethyl)ethan-1-amine. (URL: [Link])

-

Design, Synthesis, and Biological Evaluations of 2,5-Diaryl-2,3-dihydro-1,3,4-oxadiazoline Analogs of Combretastatin-A4. (URL: [Link])

-

Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. ijnrd.org [ijnrd.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. d-nb.info [d-nb.info]

- 5. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands: part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Physical and chemical characteristics of substituted piperidines

An In-depth Technical Guide to the Physical and Chemical Characteristics of Substituted Piperidines

Introduction

The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a cornerstone in modern medicinal chemistry. Its prevalence in a vast array of FDA-approved drugs and biologically active natural products underscores its significance as a "privileged structure."[1] The conformational flexibility of the piperidine ring, combined with the ease of introducing substituents at various positions, provides a versatile framework for the design of novel therapeutics targeting a wide range of diseases, including those affecting the central nervous system (CNS).[2][3]

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the core physical and chemical characteristics of substituted piperidines. By delving into the intricate interplay between structure, conformation, and physicochemical properties, this guide aims to equip the reader with the fundamental knowledge required to rationally design and optimize piperidine-based drug candidates with desired pharmacological profiles. We will explore the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

Section 1: Conformational Analysis of the Piperidine Ring

The three-dimensional structure of the piperidine ring is not static; it exists in a dynamic equilibrium of various conformations. Understanding these conformational preferences is paramount, as the spatial arrangement of substituents profoundly influences a molecule's interaction with its biological target.

The most stable conformation of the piperidine ring is the chair conformation , which minimizes both angular and torsional strain. In this conformation, the substituents on the carbon atoms can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring). Generally, substituents prefer the more sterically favorable equatorial position to avoid 1,3-diaxial interactions. The energy difference between the axial and equatorial conformers is known as the A-value, with larger A-values indicating a stronger preference for the equatorial position.

The piperidine ring can undergo a "ring flip" or "ring inversion," where one chair conformation converts to another. During this process, axial substituents become equatorial, and equatorial substituents become axial. The nitrogen atom in the piperidine ring also undergoes rapid inversion of its lone pair of electrons. The energy barrier for these processes is relatively low, meaning that at room temperature, a substituted piperidine exists as a rapidly equilibrating mixture of conformers. The position of this equilibrium is dictated by the nature and position of the substituents. For instance, in 4-substituted piperidines, the conformational free energies are nearly identical to those of analogous cyclohexanes.[4] However, protonation of the nitrogen can stabilize the axial conformer for polar 4-substituents due to electrostatic interactions.[4]

Experimental Protocol: Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformational dynamics of substituted piperidines in solution.[5] The chemical shifts and coupling constants of the ring protons are sensitive to their spatial orientation.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified substituted piperidine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[6]

-

¹H NMR Spectrum Acquisition: Acquire a high-resolution proton NMR spectrum. The signals for the piperidine ring protons typically appear between δ 1.0-4.0 ppm.[6]

-

Analysis of Coupling Constants (J-values): The magnitude of the vicinal coupling constants (³JHH) between adjacent protons provides information about the dihedral angle between them, as described by the Karplus equation. Large coupling constants (typically 10-13 Hz) are indicative of an axial-axial relationship, while smaller coupling constants (2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.[7]

-

Variable Temperature NMR: To study the ring inversion dynamics, NMR spectra can be acquired at different temperatures. At low temperatures, the rate of ring inversion slows down, and it may be possible to observe separate signals for the axial and equatorial conformers.

-

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to assign the proton signals and to identify through-space interactions between protons, which provides further evidence for the preferred conformation.[7]

Section 2: Key Physicochemical Properties and Their Modulation

The physicochemical properties of substituted piperidines are critical determinants of their pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) and pharmacodynamic profiles.

Basicity (pKa)

The nitrogen atom in the piperidine ring is basic, and its pKa (the negative logarithm of the acid dissociation constant of the conjugate acid) is a crucial parameter. The pKa determines the extent of ionization at physiological pH (around 7.4). The protonated, charged form of the molecule is generally more water-soluble and can form ionic interactions with biological targets, while the neutral, uncharged form is more lipid-soluble and can more readily cross cell membranes. The pKa of piperidine itself is approximately 11.2. The introduction of electron-withdrawing or electron-donating substituents on the ring can significantly alter the basicity of the nitrogen atom.

| Substituted Piperidine | pKa | Reference |

| Piperidine | 11.22 | |

| 4-Phenylpiperidine | 8.2 | [8] |

| 4-(4-hydroxyphenyl)-4-methylpiperidine | 5.9 | [8] |

| N-Methylpiperidine | 10.08 | N/A |

| 4-Chlorobenzoylpiperidine | 7.96 | [9] |

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a precise and straightforward method for determining the pKa of a compound.[8]

Step-by-Step Methodology:

-

Preparation of the Analyte Solution: Accurately weigh a sample of the substituted piperidine and dissolve it in deionized water to a known concentration. Maintain a constant ionic strength using a background electrolyte such as 0.01 M KCl.[8]

-

Titration Setup: Place the solution in a thermostated vessel (e.g., at 25°C) and use a calibrated pH electrode to monitor the pH.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[8]

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-